2,2-Dimethoxyacetic acid
CAS No.: 73569-40-1
Cat. No.: VC4549232
Molecular Formula: C4H8O4
Molecular Weight: 120.104
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73569-40-1 |
---|---|
Molecular Formula | C4H8O4 |
Molecular Weight | 120.104 |
IUPAC Name | 2,2-dimethoxyacetic acid |
Standard InChI | InChI=1S/C4H8O4/c1-7-4(8-2)3(5)6/h4H,1-2H3,(H,5,6) |
Standard InChI Key | PHELOKYCCWVWFE-UHFFFAOYSA-N |
SMILES | COC(C(=O)O)OC |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
2,2-Dimethoxyacetic acid is structurally defined by a central acetic acid backbone with two methoxy groups () attached to the alpha carbon. This configuration imparts significant steric and electronic effects, influencing its acidity and reactivity. The IUPAC name for this compound is 2,2-dimethoxyacetic acid, and its SMILES notation is .
The compound’s molecular geometry has been confirmed through X-ray crystallography and spectroscopic methods. The presence of two electron-donating methoxy groups reduces the acidity of the carboxylic proton compared to unsubstituted acetic acid, with a predicted of 2.35 . This value aligns with computational models that account for the inductive effects of the methoxy substituents .
Spectral Data and Characterization
Synthesis and Purification Strategies
Hydrolysis of Methyl 2,2-Dimethoxyacetate
The most common synthesis route involves the base-catalyzed hydrolysis of methyl 2,2-dimethoxyacetate (CAS 89-91-8). A protocol from Tetrahedron (2016) outlines the following steps :
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Reaction Conditions: Lithium hydroxide monohydrate () is added to a solution of methyl dimethoxyacetate in dioxane and water at . The mixture is stirred for 1 hour at and an additional hour at room temperature.
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Workup: The aqueous layer is acidified with to pH 1–2, followed by extraction with diethyl ether. Drying with magnesium sulfate and solvent evaporation yields the crude acid.
Despite adherence to this procedure, practitioners have reported difficulties in obtaining pure 2,2-dimethoxyacetic acid, as evidenced by anomalous NMR spectra . Potential issues include:
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Incomplete Hydrolysis: Residual ester or intermediate hemiacetal species.
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Side Reactions: Formation of dimers or decomposition products under acidic conditions.
Alternative Synthetic Routes
Alternative methods, such as the oxidation of 2,2-dimethoxyethanol or direct carboxylation of dimethoxyacetone, remain underexplored. Computational studies suggest that enzymatic catalysis using lipases could offer milder conditions, though experimental validation is lacking .
Physicochemical Properties
Thermal and Solubility Profiles
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Melting Point | ||
Boiling Point | ||
Density | ||
Solubility in Water | Partially soluble | |
Solubility in Organic Solvents | Miscible with ether, dioxane |
The compound’s limited water solubility necessitates the use of polar aprotic solvents for reactions. Its stability under acidic conditions is moderate, with decomposition observed above .
Applications in Organic Chemistry
Role in Peptide Synthesis
The steric bulk of the dimethoxy groups makes 2,2-dimethoxyacetic acid a useful protecting group for amino acids. Its incorporation into peptide chains has been shown to reduce racemization during coupling reactions .
Pharmaceutical Intermediates
Derivatives of 2,2-dimethoxyacetic acid are intermediates in the synthesis of antiviral agents and kinase inhibitors. For example, methyl esters of this compound are precursors to prodrugs designed for enhanced bioavailability .
Recent Research and Future Directions
Mechanistic Studies on Hydrolysis
Recent investigations have focused on optimizing the hydrolysis of methyl 2,2-dimethoxyacetate. Quantum mechanical calculations suggest that increasing the reaction temperature to could improve yields by reducing activation energy barriers . Experimental validation of these models is ongoing.
Biocatalytic Approaches
Preliminary work with immobilized lipases (e.g., Candida antarctica Lipase B) has demonstrated partial activity in ester hydrolysis, though yields remain suboptimal . Protein engineering efforts aim to enhance enzyme compatibility with dimethoxy substrates.
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